Cas no 6238-81-9 (methyl 5-{[(4-bromophenyl)carbonyl]oxy}-2-methyl-1-benzofuran-3-carboxylate)

methyl 5-{[(4-bromophenyl)carbonyl]oxy}-2-methyl-1-benzofuran-3-carboxylate structure
6238-81-9 structure
Product Name:methyl 5-{[(4-bromophenyl)carbonyl]oxy}-2-methyl-1-benzofuran-3-carboxylate
Numero CAS:6238-81-9
MF:C18H13BrO5
MW:389.196824789047
CID:1637290
PubChem ID:2891720
Update Time:2025-04-21

methyl 5-{[(4-bromophenyl)carbonyl]oxy}-2-methyl-1-benzofuran-3-carboxylate Proprietà chimiche e fisiche

Nomi e identificatori

    • methyl 5-{[(4-bromophenyl)carbonyl]oxy}-2-methyl-1-benzofuran-3-carboxylate
    • 3-Benzofurancarboxylic acid, 5-[(4-bromobenzoyl)oxy]-2-methyl-, methyl ester
    • Methyl 5-[(4-bromobenzoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate
    • methyl 5-(4-bromobenzoyl)oxy-2-methyl-1-benzofuran-3-carboxylate
    • METHYL 5-((4-BROMOBENZOYL)OXY)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE
    • METHYL 5-(4-BROMOBENZOYLOXY)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE
    • DTXSID50387499
    • EU-0074178
    • CBMicro_002644
    • methyl 5-((4-bromobenzoyl)oxy)-2-methylbenzofuran-3-carboxylate
    • STK837292
    • 6238-81-9
    • SR-01000456690
    • F0381-1996
    • SR-01000456690-1
    • BIM-0002697.P001
    • CCG-108461
    • 315237-56-0
    • Oprea1_384007
    • AKOS001615169
    • SMSF0018230
    • CB04258
    • Inchi: 1S/C18H13BrO5/c1-10-16(18(21)22-2)14-9-13(7-8-15(14)23-10)24-17(20)11-3-5-12(19)6-4-11/h3-9H,1-2H3
    • Chiave InChI: VCYNYDDQIALWTR-UHFFFAOYSA-N
    • Sorrisi: BrC1C=CC(=CC=1)C(=O)OC1C=CC2=C(C=1)C(C(=O)OC)=C(C)O2

Proprietà calcolate

  • Massa esatta: 387.99459
  • Massa monoisotopica: 387.99464g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 24
  • Conta legami ruotabili: 5
  • Complessità: 474
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 4.7
  • Superficie polare topologica: 65.7Ų

Proprietà sperimentali

  • PSA: 65.74
Fornitori consigliati
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Jiangsu Kolod Food Ingredients Co.,ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Kolod Food Ingredients Co.,ltd
SunaTech Inc.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
SunaTech Inc.
上海嵘奥生物技术有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
上海嵘奥生物技术有限公司